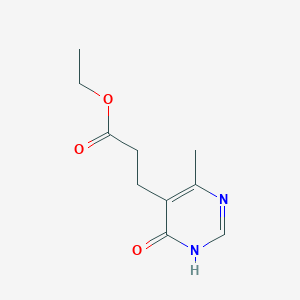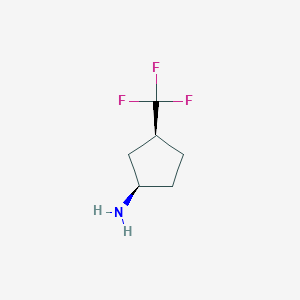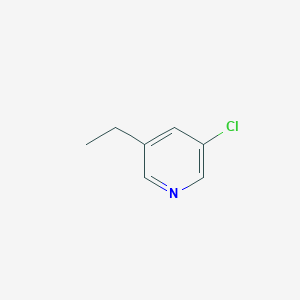
3-Chloro-5-ethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethylpyridine: is a heterocyclic aromatic compound with the molecular formula C7H8ClN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by a chlorine atom and an ethyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 5-ethylpyridine using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic vapor phase synthesis. This method involves the reaction of acetaldehyde, formaldehyde, and ammonia in the presence of a catalyst. The process is conducted at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Chloro-5-ethylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.
Major Products:
- Substitution reactions yield derivatives such as 3-amino-5-ethylpyridine or 3-thio-5-ethylpyridine.
- Oxidation reactions produce compounds like 3-chloro-5-formylpyridine or 3-chloro-5-carboxypyridine.
Scientific Research Applications
3-Chloro-5-ethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-ethylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific derivative or application being studied.
Comparison with Similar Compounds
3-Chloropyridine: Lacks the ethyl group, making it less hydrophobic.
5-Ethylpyridine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
3-Bromo-5-ethylpyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 3-Chloro-5-ethylpyridine is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical properties and reactivity patterns. This dual substitution allows for a broader range of chemical transformations and applications compared to its simpler analogs.
Properties
IUPAC Name |
3-chloro-5-ethylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNXKHNMSSUKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
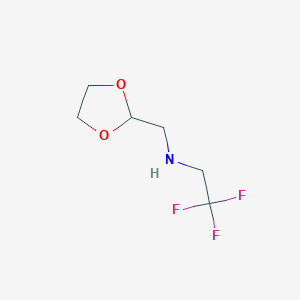
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052164.png)
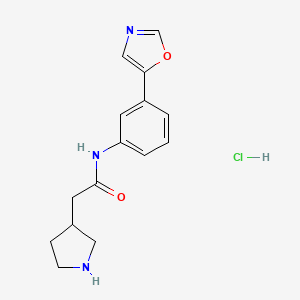
![3,3-Dibromo-1-(phenylmethoxymethyl)pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8052190.png)
![6-piperidin-4-yl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8052197.png)
![3-[2-(Diethylamino)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid](/img/structure/B8052204.png)
![[8-(3-Fluorophenyl)-6-oxo-7,9-diazaspiro[4.5]dec-8-en-7-yl]acetic acid](/img/structure/B8052211.png)
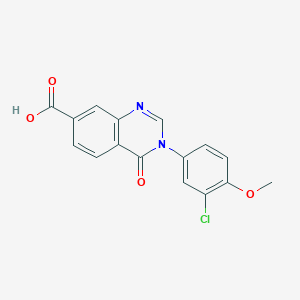
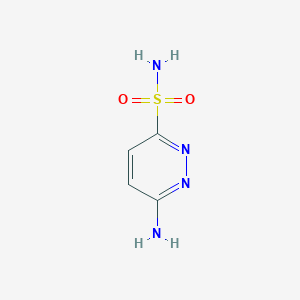
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B8052235.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052244.png)
